molecular formula C5H8ClF3O B1430761 1-(2-Chloro-1,1,2-trifluoroethoxy)propane CAS No. 380-43-8

1-(2-Chloro-1,1,2-trifluoroethoxy)propane

Cat. No. B1430761
CAS RN: 380-43-8
M. Wt: 176.56 g/mol
InChI Key: VAQBXLDLDMFYQU-UHFFFAOYSA-N
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Description

1-(2-Chloro-1,1,2-trifluoroethoxy)propane, also known as CTFEP, is a fluorinated organic compound belonging to the class of organofluorine compounds. It is a colorless volatile liquid with a sweet odor, and is used as a solvent in various industrial and chemical processes. CTFEP is also used in research applications, such as biochemical and physiological studies.

Mechanism Of Action

1-(2-Chloro-1,1,2-trifluoroethoxy)propane is a non-polar solvent, which means that it can dissolve non-polar compounds, such as lipids, but not polar compounds, such as proteins. It is also a low-boiling-point solvent, which means that it can be used to extract compounds from solutions. Furthermore, 1-(2-Chloro-1,1,2-trifluoroethoxy)propane has a low vapor pressure, which makes it suitable for use in closed systems, such as chromatography columns.

Biochemical And Physiological Effects

1-(2-Chloro-1,1,2-trifluoroethoxy)propane is generally considered to be non-toxic, and is not known to have any adverse effects on human health. It is also non-flammable and non-explosive, making it safe to use in laboratory experiments.

Advantages And Limitations For Lab Experiments

1-(2-Chloro-1,1,2-trifluoroethoxy)propane has several advantages over other solvents for use in laboratory experiments. It has a low boiling point and low vapor pressure, making it suitable for use in closed systems. It is also non-toxic and non-flammable, making it safe to use in the lab. However, 1-(2-Chloro-1,1,2-trifluoroethoxy)propane is not suitable for use with polar compounds, and it is not as effective as other solvents at dissolving certain molecules.

Future Directions

There are several potential future directions for research involving 1-(2-Chloro-1,1,2-trifluoroethoxy)propane. One potential direction is to explore its use in the synthesis of new organic compounds. Another potential direction is to investigate its potential as a solvent for other types of molecules, such as peptides and nucleic acids. Additionally, 1-(2-Chloro-1,1,2-trifluoroethoxy)propane could be used to study the structure and function of proteins and other biomolecules. Finally, 1-(2-Chloro-1,1,2-trifluoroethoxy)propane could be used to investigate the effects of fluorinated compounds on biochemical and physiological processes.

Scientific Research Applications

1-(2-Chloro-1,1,2-trifluoroethoxy)propane is widely used in scientific research, particularly in biochemical and physiological studies. It is used as a solvent for various compounds, including proteins, carbohydrates, and lipids, and can be used to study the structure and function of these molecules. 1-(2-Chloro-1,1,2-trifluoroethoxy)propane is also used in chromatography and spectroscopy to analyze the structure of various molecules.

properties

IUPAC Name

1-(2-chloro-1,1,2-trifluoroethoxy)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClF3O/c1-2-3-10-5(8,9)4(6)7/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAQBXLDLDMFYQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(C(F)Cl)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70784406
Record name 1-(2-Chloro-1,1,2-trifluoroethoxy)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70784406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloro-1,1,2-trifluoroethoxy)propane

CAS RN

380-43-8
Record name 1-(2-Chloro-1,1,2-trifluoroethoxy)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70784406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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